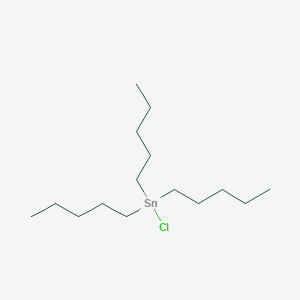

Tripentyltin chloride

Description

Properties

IUPAC Name |

chloro(tripentyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11.ClH.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGICXFRDGZQHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](CCCCC)(CCCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501034819 | |

| Record name | Chlorotripentyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3342-67-4 | |

| Record name | Chlorotripentyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3342-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, chlorotripentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotripentyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solution: A Technical Guide to Tripentyltin Chloride Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Tripentyltin Chloride

Tripentyltin chloride ((C₅H₁₁)₃SnCl), a member of the organotin family, is a significant compound in various chemical syntheses and applications. Its utility is often dictated by its behavior in solution, making a thorough understanding of its solubility profile in organic solvents a critical parameter for experimental design, reaction optimization, and product purification. This guide provides a comprehensive technical overview of the solubility of tripentyltin chloride, delving into the theoretical underpinnings of its dissolution, practical methodologies for solubility determination, and the safety considerations essential for its handling.

The Science of Solubility: Why Tripentyltin Chloride Dissolves

The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent. Tripentyltin chloride's molecular structure is the primary determinant of its solubility characteristics.

Molecular Structure and Polarity: The three long pentyl (C₅H₁₁) chains are nonpolar hydrocarbon groups. These chains dominate the molecular surface, creating a predominantly nonpolar character. The tin-chloride (Sn-Cl) bond, however, introduces a degree of polarity due to the difference in electronegativity between tin and chlorine. Despite this polar bond, the overall molecule is considered to be of low polarity.

Intermolecular Forces:

-

Van der Waals Forces: The primary intermolecular forces at play between tripentyltin chloride and nonpolar or weakly polar organic solvents are London dispersion forces, a type of van der Waals force. The extensive surface area of the pentyl chains allows for significant interaction with similar nonpolar solvent molecules.

-

Dipole-Dipole Interactions: The polar Sn-Cl bond can participate in dipole-dipole interactions with polar solvent molecules.

The interplay of these forces dictates that tripentyltin chloride will be most soluble in solvents that can effectively interact with its large, nonpolar alkyl groups.

Qualitative Solubility Profile of Tripentyltin Chloride

Based on its molecular structure and the known solubility of other trialkyltin compounds, tripentyltin chloride is expected to be readily soluble in a wide range of common organic solvents and insoluble in water.[1] The long alkyl chains contribute to its lipophilicity.

High Expected Solubility:

-

Hydrocarbons: Solvents like hexane, heptane, benzene, and toluene are excellent candidates for dissolving tripentyltin chloride due to their nonpolar nature, which aligns well with the nonpolar pentyl groups.[2]

-

Ethers: Diethyl ether and tetrahydrofuran (THF) are also expected to be good solvents. While they possess some polarity, their overall character is compatible with the organotin compound.[2][3]

-

Chlorinated Solvents: Dichloromethane and chloroform should effectively dissolve tripentyltin chloride.

Moderate to Good Expected Solubility:

-

Ketones: Acetone and methyl ethyl ketone are polar aprotic solvents that should exhibit good solvating power.[2][4]

-

Esters: Ethyl acetate is another common solvent in which good solubility can be anticipated.

Low to Negligible Expected Solubility:

-

Alcohols: Short-chain alcohols like methanol and ethanol are polar protic solvents. While some solubility may be observed, the strong hydrogen bonding network of the alcohols may not be effectively disrupted to accommodate the large nonpolar organotin molecule.[2][5]

-

Water: Tripentyltin chloride is considered insoluble in water. The high polarity and strong hydrogen bonding of water make it a poor solvent for the nonpolar pentyl chains.

Quantitative Solubility Data: An Estimation

Precise, experimentally determined quantitative solubility data for tripentyltin chloride is scarce in the public domain. The following table provides an estimated qualitative solubility based on the behavior of similar organotin compounds, such as tributyltin chloride.[2] It is crucial for researchers to experimentally determine the exact solubility in their solvent of choice for precise applications.

| Solvent Class | Solvent Name | Qualitative Solubility | Rationale |

| Hydrocarbons | Hexane | High | Nonpolar solvent, strong van der Waals interactions with pentyl chains. |

| Toluene | High | Aromatic, nonpolar solvent with good solvating power for organometallics. | |

| Ethers | Diethyl Ether | High | Weakly polar, effectively solvates the alkyl chains. |

| Tetrahydrofuran (THF) | High | Cyclic ether with good solvating properties for a range of compounds. | |

| Ketones | Acetone | Good | Polar aprotic solvent, can interact with the Sn-Cl bond. |

| Alcohols | Ethanol | Moderate to Low | Polar protic nature and hydrogen bonding may limit solubility. |

| Methanol | Low | Higher polarity and stronger hydrogen bonding network compared to ethanol. | |

| Aqueous | Water | Insoluble | Highly polar nature and strong hydrogen bonding of water. |

Experimental Protocol for Determining the Solubility of Tripentyltin Chloride

This section provides a detailed, self-validating protocol for the quantitative determination of tripentyltin chloride solubility in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

I. Materials and Equipment

-

Tripentyltin chloride (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Scintillation vials or other suitable sealed containers

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))[6][7]

II. Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of tripentyltin chloride solubility.

III. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh a known amount of the selected organic solvent into a series of vials.

-

Add an excess amount of tripentyltin chloride to each vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined by analyzing aliquots at different time points until the concentration of the solute in the supernatant remains constant.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

Record the mass of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a validated analytical technique such as GC-MS or ICP-MS to determine the concentration of tripentyltin chloride.[6][7] A calibration curve prepared with standards of known concentrations in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of tripentyltin chloride in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

IV. Self-Validation and Trustworthiness

To ensure the reliability of the determined solubility data, the following validation steps should be incorporated:

-

Equilibrium Confirmation: As mentioned, analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

-

Multiple Replicates: Perform the experiment with a minimum of three replicate samples to assess the precision of the measurement.

-

Mass Balance: After sampling, carefully evaporate the solvent from the remaining saturated solution and the undissolved solid and weigh the residual tripentyltin chloride. This can provide a rough check of the initial and final amounts.

Factors Influencing Solubility

Several factors can influence the solubility of tripentyltin chloride in organic solvents:

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[2] However, the extent of this effect varies and should be determined experimentally if solubility at different temperatures is required.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent is to that of tripentyltin chloride, the higher the solubility is likely to be.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is crucial for obtaining accurate data.

Safety and Handling of Tripentyltin Chloride

Tripentyltin chloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: Organotin compounds are known to be toxic.[9] Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[10]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Disposal: Dispose of waste materials containing tripentyltin chloride in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

While specific quantitative solubility data for tripentyltin chloride remains a gap in the readily available scientific literature, a strong understanding of its chemical nature allows for reliable qualitative predictions. The provided experimental protocol offers a robust and self-validating framework for researchers to determine precise solubility values in their solvents of interest. By combining theoretical knowledge with meticulous experimental practice, scientists and drug development professionals can confidently navigate the use of tripentyltin chloride in their research endeavors.

References

-

BenchChem. (2025). Tributyltin Chloride: A Technical Guide to its Solubility in Organic Solvents. Retrieved from BenchChem website.[2]

-

BenchChem. (2025). Solubility of Triethylmethylammonium chloride in organic solvents. Retrieved from BenchChem website.[11]

-

BenchChem. (2025). Solubility of Tributyltin Triflate in Organic Solvents: A Technical Guide. Retrieved from BenchChem website.[12]

-

Wikipedia. (n.d.). Triphenyltin chloride. Retrieved from [Link][13]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications.[8]

-

ResearchGate. (2025). Solubility of Triphenylmethyl Chloride and Triphenyltin Chloride in Supercritical Carbon Dioxide. Retrieved from [Link][14]

-

Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound. Retrieved from [15]

-

University of Malaya Students' Repository. (n.d.). Chapter 1 Organotin Chemistry. Retrieved from [Link][16]

-

INCHEM. (1980). Tin and organotin compounds (EHC 15, 1980). Retrieved from [Link][1]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. Retrieved from [Link][6]

-

National Academies of Sciences, Engineering, and Medicine. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.[9]

-

ALS. (n.d.). Analysis of organotin compounds. Retrieved from [Link][7]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link][17]

-

MDPI. (2023, May 2). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Retrieved from [Link][18]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2022, September 15). 14.8: Ethers. Retrieved from [Link][19]

-

Purdue University. (n.d.). Alcohols and Ethers. Retrieved from [Link][20]

-

SciSpace. (n.d.). Determination of organotin compounds in environmental samples. Retrieved from [Link][21]

-

Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link][10]

-

meriSTEM. (2020, October 11). Aldehydes and ketones: BP and solubility | Organic molecules. YouTube. Retrieved from [Link][22]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tributylstannane. PubChem. Retrieved from [Link][23]

-

Lumen Learning. (n.d.). 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link][24]

-

Agilent. (2014, May 29). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link][25]

-

Reddit. (n.d.). Determination of maximum solubility?. r/OrganicChemistry. Retrieved from [Link][26]

-

National Center for Biotechnology Information. (n.d.). Triphenyltin Chloride. PubChem. Retrieved from [Link][27]

-

Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved from [Link][28]

-

BCP Instruments. (2022, January 4). Organotin analysis. Retrieved from [Link][29]

-

Bryan Research & Engineering, LLC. (n.d.). Solubility of Hydrocarbons in Physical Solvents. Retrieved from [Link][30]

-

Chemistry LibreTexts. (2022, August 10). 9.6: Aldehydes and Ketones. Retrieved from [Link][31]

-

Google Patents. (n.d.). US2626953A - Polymeric organic tin compounds. Retrieved from [5]

-

Department of Climate Change, Energy, the Environment and Water, Australia. (2022, June 30). Organo-tin compounds. Retrieved from [Link][32]

Sources

- 1. Tin and organotin compounds (EHC 15, 1980) [inchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US2626953A - Polymeric organic tin compounds - Google Patents [patents.google.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Analysis of organotin compounds [alsglobal.se]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Triphenyltin chloride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 16. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Alcohols and Ethers [chemed.chem.purdue.edu]

- 21. scispace.com [scispace.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 25. agilent.com [agilent.com]

- 26. reddit.com [reddit.com]

- 27. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. quora.com [quora.com]

- 29. bcp-instruments.com [bcp-instruments.com]

- 30. bre.com [bre.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. Organo-tin compounds - DCCEEW [dcceew.gov.au]

Tripentyltin chloride as a biocide and fungicide

An In-depth Technical Guide to Tripentyltin Chloride as a Biocide and Fungicide

Abstract

Organotin compounds represent a class of organometallic chemicals with a broad spectrum of industrial and chemical applications. Within this class, triorganotins, characterized by three organic groups covalently bonded to a tin atom, are particularly noted for their potent biocidal properties. This technical guide provides a comprehensive overview of tripentyltin chloride, a member of the trialkyltin family, focusing on its function as a biocide and fungicide. Due to the relative scarcity of dedicated research on tripentyltin chloride, this guide synthesizes direct data where available with established principles and detailed mechanistic insights derived from closely related, well-studied analogues such as tributyltin (TBT) and triphenyltin (TPT) compounds. We will delve into the core physicochemical properties, the molecular mechanisms of action centering on mitochondrial disruption, protocols for efficacy evaluation, and the associated toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep technical understanding of this potent biocidal agent.

Introduction to Triorganotin Biocides

Triorganotin (R₃SnX) compounds have been historically significant biocides, utilized in applications ranging from agricultural fungicides to marine anti-fouling agents.[1][2][3] Their efficacy stems from the nature of the organic (R) groups and the anionic (X) moiety, which modulate their biological activity and physicochemical properties. The primary biological targets of triorganotins are cellular energy transduction systems, making them effective against a wide array of organisms, including fungi, bacteria, and algae.[4] Tripentyltin chloride, with three pentyl chains attached to a tin-chloride core, belongs to this potent family. While less ubiquitous in literature than its tributyltin and triphenyltin counterparts, its structural characteristics suggest a similar, powerful biocidal profile.

Physicochemical Properties of Tripentyltin Chloride

Understanding the physical and chemical characteristics of a biocidal agent is fundamental to its application, formulation, and environmental fate. The properties of tripentyltin chloride are summarized below.

| Property | Value | Source |

| IUPAC Name | chloro(tripentyl)stannane | |

| Molecular Formula | C₁₅H₃₃ClSn | |

| Molecular Weight | 367.6 g/mol | |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 120°C @ 0.25 mmHg | |

| Solubility | Insoluble in water | [5] |

| Stability | Stable, but direct sunlight causes slow degradation. | [5] |

Core Mechanism of Action: Disruption of Cellular Respiration

The primary mode of action for triorganotin compounds, including tripentyltin chloride, is the disruption of oxidative phosphorylation, the cell's principal process for ATP generation. This multi-faceted inhibition effectively starves the target organism of energy, leading to cell death.

Inhibition of Mitochondrial ATP Synthase

The most critical molecular target for triorganotins is the F₀F₁-ATP synthase complex located in the inner mitochondrial membrane (or the cell membrane in bacteria).[4] These compounds inhibit the enzyme through interaction with the F₀ proton channel portion of the complex.[6][7] By binding to specific amino acid residues within this channel, they physically block the translocation of protons (H⁺) that drives the rotation of the synthase and the subsequent phosphorylation of ADP to ATP.[6] Research on related compounds like tributyltin chloride (TBTC) has shown that it can arrest the elementary steps of rotary catalysis in V-type ATPases, a related class of proton pumps.[8] This inhibition is potent and occurs at very low concentrations.

The fungicidal action of triphenyltin hydroxide (TPTH), a closely related compound, is explicitly classified by the Fungicide Resistance Action Committee (FRAC) as a Group 30 agent, targeting ATP synthase.[4] This targeted disruption of energy production is the cornerstone of its broad-spectrum fungicidal activity.[4]

Induction of Oxidative Stress and General Mitochondrial Toxicity

Beyond direct enzyme inhibition, organotins are known mitochondrial toxins that induce broader cellular damage.[7][9] Disruption of the electron transport chain can lead to the production of reactive oxygen species (ROS), causing significant oxidative stress.[9] This results in lipid peroxidation, DNA damage, and the activation of apoptotic (programmed cell death) pathways.[9] The lipophilic nature of the alkyl chains allows tripentyltin chloride to readily partition into and disrupt the integrity of cellular and mitochondrial membranes, further compromising cellular function.

Caption: Mechanism of tripentyltin chloride toxicity in a target cell.

Applications as a Biocide and Fungicide

While specific large-scale applications of tripentyltin chloride are not as well-documented as other organotins, its properties make it suitable for roles where broad-spectrum biocidal activity is required. The applications of its analogues provide a clear indication of its potential uses.

-

Antifouling Agent: Tributyltin compounds were cornerstone biocides in marine antifouling paints for decades.[2][10][11] They function by slowly leaching from the paint matrix, creating a toxic barrier that prevents the settlement of barnacles, algae, and other marine organisms on ship hulls.[2][11] The pentyl chains of tripentyltin chloride suggest similar efficacy in this domain.

-

Agricultural Fungicide: Triphenyltin compounds have been used to control a variety of fungal diseases in crops, such as leaf spot on sugar beets and blight on potatoes.[4][12] Their mode of action is effective against a range of fungal pathogens.[12]

-

Wood Preservation: The antifungal properties of organotins make them effective wood preservatives, protecting timber from decay caused by fungi.[2][3]

-

Material Protection: Organotins can be incorporated into textiles, plastics, and industrial water systems to prevent microbial growth and degradation.[2][3]

It is crucial to note that due to their high toxicity and environmental persistence, the use of many organotin compounds, particularly TBT, has been severely restricted or banned in many countries for applications like antifouling paints.[3][11][13]

Experimental Protocols for Efficacy Evaluation

Validating the biocidal and fungicidal efficacy of tripentyltin chloride requires standardized microbiological protocols. Below are representative methodologies for assessing its activity.

Antifungal Susceptibility Testing: Broth Microdilution Assay (CLSI M38-A2 Standard, adapted)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a fungus.

Workflow:

-

Inoculum Preparation: A standardized suspension of fungal spores (e.g., from Aspergillus niger or Candida albicans) is prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: A serial two-fold dilution of tripentyltin chloride is prepared in a suitable solvent (e.g., DMSO) and then further diluted in RPMI-1640 culture medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells (no drug, no fungus) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Antibacterial Activity: Minimum Bactericidal Concentration (MBC) Test

This protocol determines the lowest concentration of the agent that kills 99.9% of the initial bacterial inoculum.

Workflow:

-

Perform MIC Test: First, an MIC test is performed as described above, but using a bacterial species (e.g., Staphylococcus aureus or Escherichia coli) and appropriate broth (e.g., Mueller-Hinton).

-

Subculturing: After determining the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

-

Plating: The aliquot is spread onto an agar plate that does not contain any biocide.

-

Incubation: The agar plates are incubated for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration from the MIC plate that results in no bacterial colony growth on the subculture agar plate.

Safety and Toxicology

Organotin compounds are known for their significant toxicity to non-target organisms, including mammals.[1][14]

-

Acute Toxicity: Tripentyltin chloride is classified as toxic if swallowed and causes skin and serious eye irritation.[5] Dermal exposure and inhalation are also significant routes of exposure that can lead to systemic toxicity.[15][16]

-

Organ System Effects: The primary target organs for organotin toxicity include the central nervous system, liver, skin, and immune system.[9][12][15] They can act as neurotoxins and immunotoxic agents.[12]

-

Environmental Hazard: These compounds are very toxic to aquatic life with long-lasting effects.[12][16][17] Their low water solubility and tendency to bind to sediment can lead to persistence and bioaccumulation in the environment.[12][16]

Comparative Acute Oral Toxicity Data:

| Compound | Test Animal | LD₅₀ (mg/kg) | Source |

| Triphenyltin Chloride | Rat | 190 | [12] |

| Triphenyltin Chloride | Mouse | 18 | [12] |

Extreme care and appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used when handling tripentyltin chloride.[5][16]

Conclusion

Tripentyltin chloride is a potent organotin biocide with significant potential for fungicidal and antibacterial applications. Its mechanism of action, centered on the inhibition of mitochondrial ATP synthase and the induction of oxidative stress, is well-established for its chemical class. While its efficacy is expected to be high, its application must be carefully weighed against its significant toxicological and environmental hazards. The protocols outlined in this guide provide a framework for the systematic evaluation of its biocidal properties. Further research is warranted to delineate the specific efficacy spectrum of tripentyltin chloride and to develop formulations that could mitigate its environmental impact while harnessing its powerful biocidal activity.

References

- agrochemx.com. (n.d.). China Triphenyltin chloride Manufacturer, Supplier.

- Bragança, M. A. L., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology.

- American Elements. (n.d.). Triphenyltin Chloride.

- Wikipedia. (n.d.). Tributyltin.

- National Center for Biotechnology Information. (n.d.). Triphenyltin Chloride. PubChem Compound Database.

- Alfa Chemistry. (n.d.). CAS 3342-67-4 Tripentyltin chloride.

- Watling, A. S., & Selwyn, M. J. (1976).

- TradeIndia. (n.d.). Tributyltin Chloride High-Purity Anti-Fouling Solution at Best Price.

- HPC Standards. (n.d.). Tri-n-pentyltin chloride.

- NOAA. (n.d.). TRIPHENYLTIN CHLORIDE. CAMEO Chemicals.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). Tributyltin Chloride. PubChem Compound Database.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN103848860A - Triphenyltin chloride preparation method.

- Wikipedia. (n.d.). Triphenyltin chloride.

- Iko, Y., et al. (n.d.). Mechanism of Inhibition of the V-Type Molecular Motor by Tributyltin Chloride. PMC.

- Nature. (2020). Inducible Antibacterial Activity in the Bacillales by Triphenyl Tetrazolium Chloride. PMC.

- Coastal Wiki. (n.d.). Marine Anti-Fouling Paints: Tributyltin and Copper-Oxide.

- López-Gallardo, E., et al. (n.d.).

- Bentham Science. (n.d.). Chapter - Organotins as Mitochondrial Toxins.

- Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Retrieved from Minnesota Department of Agriculture.

- European Chemicals Agency. (n.d.). Substance Information. ECHA.

- Ali, D., et al. (n.d.).

- AccuStandard. (n.d.). Triphenyltin chloride CAS # 639-58-7.

- ResearchGate. (2016). Effects of Tributyltin Chloride on Cybrids with or without an ATP Synthase Pathologic Mutation.

- National Institutes of Health. (n.d.). Toxicity and health effects of selected organotin compounds: a review. PMC.

- López-Gallardo, E., et al. (n.d.).

- National Institutes of Health. (2023).

- DSpace. (n.d.). Toxicity of Organotin Compounds.

- PennState Extension. (n.d.). Fungicide Theory of Use and Mode of Action.

- Bayer Crop Science. (2025). Fungicide Modes of Action.

- ACS Publications. (2022). Mitochondria-Targeted Luminescent Organotin(IV) Complexes: Synthesis, Photophysical Characterization, and Live Cell Imaging. Inorganic Chemistry.

- Coastal Wiki. (2024). Antifouling paints.

- Syngenta US. (n.d.). Glossary.

- Research Square. (2025). Toxicity of Diphenyltin Chloride on viable count of aerobic bacteria from River Benue.

- Chan, S. M. (n.d.). Tributyltin antifoulings: a threat to the Hong Kong marine environment. PubMed.

- European Chemicals Agency. (2023). Substance Information. ECHA.

Sources

- 1. agrochemx.com [agrochemx.com]

- 2. Tributyltin - Wikipedia [en.wikipedia.org]

- 3. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Inhibition by triphenyltin chloride of a tightly-bound membrane component involved in photophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Mechanism of Inhibition of the V-Type Molecular Motor by Tributyltin Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 10. Tributyltin Chloride High-Purity Anti-Fouling Solution at Best Price [nacchemical.com]

- 11. web.viu.ca [web.viu.ca]

- 12. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Antifouling paints - Coastal Wiki [coastalwiki.org]

- 14. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TRIPHENYLTIN CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Direct Synthesis of Organotin Chlorides

Foreword: The Strategic Importance of Direct Synthesis

Organotin chlorides (RₙSnCl₄₋ₙ) are pivotal intermediates in the synthesis of a vast array of organotin compounds, which are indispensable in applications ranging from PVC stabilization and catalysis to biocides and pharmaceuticals. Traditionally, their synthesis has often involved multi-step processes with stoichiometric use of expensive and sensitive organometallic reagents like Grignard or organoaluminum compounds. The "direct synthesis" approach, involving the direct reaction of metallic tin with an organic halide, represents a more atom-economical and cost-effective alternative, particularly on an industrial scale. This guide provides an in-depth exploration of the core principles, catalytic systems, and practical methodologies for the direct synthesis of organotin chlorides, tailored for researchers and professionals in chemical and pharmaceutical development.

The Core Reaction: An Analogue to the Müller-Rochow Process

The direct synthesis of organotin chlorides is conceptually analogous to the well-established Müller-Rochow process for producing organosilicon compounds.[1][2][3] The fundamental reaction involves the oxidative addition of an organic chloride (R-Cl) to metallic tin (Sn), primarily yielding dialkyltin dichlorides (R₂SnCl₂) and, to a lesser extent, other organotin species.

General Reaction Scheme:

While the uncatalyzed reaction can occur, particularly with more reactive organic halides, it is often slow and lacks selectivity.[4] The commercial viability and laboratory utility of this method hinge on the use of sophisticated catalytic systems that enhance reaction rates and direct the selectivity towards the desired organotin chloride.[5][6]

Unraveling the Mechanism: The Role of Catalysis

The direct synthesis of organotin chlorides is a surface-mediated process, and its mechanism, while not fully elucidated in all aspects, is understood to proceed through a series of steps involving the activation of both the tin metal and the organic halide.

The Oxidative Addition Step

The key mechanistic step is the oxidative addition of the C-Cl bond to the tin surface.[7][8] This process involves the formal oxidation of tin from its zero-valent state to Sn(II) and subsequently to Sn(IV). The reaction is significantly influenced by the polarity of the C-X bond, with reactivity generally following the trend R-I > R-Br > R-Cl.[9]

The Crucial Role of Catalysts

Catalysts are essential to overcome the activation energy barrier of the oxidative addition and to steer the reaction towards the desired products. Several classes of catalysts have been developed, often used in combination to achieve synergistic effects.

Quaternary ammonium and phosphonium salts, particularly iodides (e.g., tetrabutylphosphonium iodide), are highly effective catalysts.[10][11] Their primary role is believed to be the formation of reactive intermediates on the tin surface. One proposed mechanism involves the formation of tin halogenoanions (e.g., [SnX₃]⁻) which are more potent nucleophiles than metallic tin itself.[4][12] These anions can then attack the alkyl halide in a nucleophilic substitution-like manner.

Iodine or iodide sources are frequently used as co-catalysts, especially when the organic halide is a chloride.[12][13] The iodide can exchange with the chloride on the tin surface, forming more reactive tin-iodide species. The greater polarizability and weaker bond strength of the resulting organotin iodides facilitate subsequent reactions and product formation.

Lewis acidic metal halides, such as those of lithium, can enhance the reactivity of the system.[12] They are thought to function by activating the tin surface or by forming complexes with the halide ions, thereby increasing the electrophilicity of the organic halide.

In some systems, particularly for the synthesis of dimethyltin dichloride, a combination of tin tetrachloride and a trihydrocarbyl phosphine or amine has been shown to be an effective catalyst.[14] These Lewis bases can coordinate to tin species, modifying their reactivity and solubility.

Key Direct Synthesis Approaches and Protocols

The optimal conditions for direct synthesis depend heavily on the target organotin chloride and the chosen catalytic system. Below are detailed protocols for the synthesis of two industrially significant organotin chlorides.

Synthesis of Dimethyltin Dichloride (Me₂SnCl₂) by Catalytic Direct Reaction

Dimethyltin dichloride is a key precursor for PVC stabilizers. Its direct synthesis is a commercially practiced process.[5][15]

Reaction:

Experimental Protocol:

-

Apparatus: A high-pressure autoclave equipped with a stirrer, gas inlet, thermocouple, and a distillation head for product removal.

-

Materials:

-

Tin metal (powder or shot)

-

Catalyst system: e.g., a mixture of a trihydrocarbyl phosphine or amine and tin tetrachloride.[14]

-

Methyl chloride (gaseous)

-

-

Procedure:

-

Charge the autoclave with tin metal and the catalyst system. For example, for 4 moles of tin, 5-15% by weight of a catalyst mixture can be used.[10]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reactor to the reaction temperature, typically in the range of 160-215°C.[10]

-

Introduce gaseous methyl chloride into the reactor, maintaining a pressure of 0.5-1.5 MPa.[10]

-

Continuously stir the reaction mixture. The reaction is typically run for several hours.

-

After the reaction is complete, the dimethyltin dichloride product can be isolated by vacuum distillation.[7][15]

-

Data Summary Table:

| Parameter | Value | Reference |

| Temperature | 160-215°C | [10] |

| Pressure | 0.5-1.5 MPa | [10] |

| Catalyst | Trihydrocarbyl phosphine/amine + SnCl₄ | [14] |

| Product Isolation | Vacuum Distillation | [7][15] |

Logical Workflow Diagram:

Caption: Workflow for the direct synthesis of dimethyltin dichloride.

Synthesis of Dibutyltin Dichloride (Bu₂SnCl₂) by Catalytic Direct Reaction

Dibutyltin dichloride is a versatile intermediate for various organotin derivatives used in catalysis and material science.

Reaction:

Experimental Protocol:

-

Apparatus: A stirred glass reactor or autoclave equipped with a reflux condenser, dropping funnel, and a nitrogen inlet.

-

Materials:

-

Tin powder

-

n-Butyl chloride

-

Catalyst: e.g., Tetrabutylphosphonium iodide[10]

-

-

Procedure:

-

To a stirred suspension of tin powder in an appropriate solvent (or neat), add the tetrabutylphosphonium iodide catalyst.

-

Heat the mixture to reflux (the reaction temperature is often in the range of 150-160°C).[10]

-

Add n-butyl chloride dropwise to the heated mixture over a period of several hours.

-

After the addition is complete, continue to heat the mixture at reflux for an additional period to ensure complete reaction.

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

The dibutyltin dichloride can be purified by vacuum distillation. Further purification can be achieved by crystallization from a suitable solvent like hexane.[10]

-

Data Summary Table:

| Parameter | Value | Reference |

| Temperature | 150-160°C | [10] |

| Catalyst | Tetrabutylphosphonium iodide | [10] |

| Reactant Addition | Dropwise addition of n-Butyl chloride | |

| Product Isolation | Filtration followed by Vacuum Distillation | [10] |

| Purification | Crystallization from Hexane | [10] |

Logical Workflow Diagram:

Caption: Workflow for the direct synthesis of dibutyltin dichloride.

Selectivity and Process Optimization

A key challenge in direct synthesis is controlling the selectivity towards the desired dialkyltin dichloride. The formation of trialkyltin chlorides (R₃SnCl) and monoalkyltin trichlorides (RSnCl₃) can occur, and their relative amounts depend on the reaction conditions.

-

Catalyst Concentration: The concentration and type of catalyst can significantly influence the R₂SnCl₂/R₃SnCl ratio. For instance, in the presence of a large amount of an organic base as a catalyst, the formation of trialkyltin chloride can be favored.[13]

-

Temperature and Pressure: These parameters affect the reaction rate and can also influence the product distribution. Higher temperatures may lead to decomposition of the reactants or products.

-

Solvent: The choice of solvent can impact the solubility of intermediates and the overall reaction kinetics. Aprotic dipolar solvents have been shown to be effective in some systems.[12]

Concluding Remarks and Future Outlook

The direct synthesis of organotin chlorides offers a compelling alternative to traditional methods, characterized by its efficiency and atom economy. The continued development of novel catalytic systems with enhanced activity and selectivity will further solidify the position of this methodology in both industrial and academic settings. A deeper mechanistic understanding will undoubtedly pave the way for the rational design of catalysts tailored for the synthesis of a wider range of functionalized organotin chlorides, thereby expanding their utility in drug development and materials science.

References

-

A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. [Link]

-

A Review of Organotin Compounds: Chemistry and Applications Volume 3. (2018). Lupine Publishers. [Link]

-

The direct synthesis of triorganotin compounds: Process and reaction mechanism. (n.d.). Sci-Hub. Retrieved from [Link]

-

Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc. Retrieved from [Link]

-

Direct process. (n.d.). Wikipedia. Retrieved from [Link]

-

Sisido, K., Kozima, S., & Tuzi, T. (1967). Direct Synthesis of Organotin Compounds V. Di- and trialkyltin chlorides and bromides. Journal of Organometallic Chemistry, 9(1), 109–115. [Link]

-

Storozhenko, P. A., et al. (2021). Catalysts in the Direct Synthesis of Organotin Compounds, Part 2: Reactions between Alkyl Halides and Metallic Tin. Catalysis in Industry, 13(4), 337-351. [Link]

- Molt, K. R., & Hechenbleikner, I. (1970). Direct synthesis of dialkyltin dichloride. U.S.

- Langenstein, B., et al. (1977). Process for the manufacture of dimethyl-tin dichloride. U.S.

- Hartwig, J. F. (2010).

- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.

-

Direct Synthesis of Silicon Compounds. (2023). Encyclopedia.pub. [Link]

- TARKER, M. F., JR., & VIVENTI, R. L. (1975). New catalyst in the direct synthesis of dimethyltin dichloride. U.S.

-

Smith, A. C., Jr., & Rochow, E. G. (1953). Direct Synthesis of Organotin Halides. I. Preparation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(16), 4105–4106. [Link]

-

Sisido, K., Takeda, Y., & Kinugawa, Z. (1961). Direct Synthesis of Organotin Compounds. I. Di- and Tribenzyltin Chlorides. Journal of the American Chemical Society, 83(3), 538–541. [Link]

- Rochow, E. G. (1954). Preparation of dimethyl tin dichloride by direct reaction. U.S.

- Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society, 67(6), 963–965.

-

Oxidative Addition/Reductive Elimination. (2023). Chemistry LibreTexts. [Link]

- Spessard, G. O., & Miessler, G. L. (2015). Organometallic Chemistry. Oxford University Press.

- Chemistry and Applications of Organotin(IV) Complexes. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Sisido, K., et al. (1967). Direct synthesis of organotin compounds IV. Reaction of benzyl chloride with metallic tin. Journal of Organometallic Chemistry, 9(1), 99-107.

- CN102516288A - Synthesis process of dimethyl tin dichloride. (n.d.). Google Patents.

-

Oxidative addition. (n.d.). Wikipedia. Retrieved from [Link]

- Hartwig, J. F. (2018). Tutorial on Oxidative Addition. Organometallics, 37(23), 4256-4269.

- Garrou, P. E. (1981). A survey of the Rochow direct synthesis of organosilanes. Journal of Organometallic Chemistry, 206(3), 309-323.

- Eaborn, C. (1960). Organosilicon Compounds.

- van der Kerk, G. J. M. (1976). Organotin chemistry: past, present, and future. Advances in Organometallic Chemistry, 14, 97-136.

- Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH.

- Thoonen, S. H. L., et al. (2004). Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry, 688(1-2), 1-13.

- Neumann, W. P. (1987). Tin for organic synthesis. Synthesis, (8), 665-683.

-

Oxidative Addition of Polar Reagents. (2022). Chemistry LibreTexts. [Link]

- Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.

- Omae, I. (2007). Applications of organometallic compounds. Journal of Organometallic Chemistry, 692(16), 3465-3478.

- Patai, S. (Ed.). (1978). The Chemistry of the Metal-Carbon Bond, Volume 4: The Use of Organometallic Compounds in Organic Synthesis. John Wiley & Sons.

- Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The versatile roles of ammonium salt catalysts in enantioselective reduction and alkylation of α,β-unsaturated aldehydes: iminium catalysis, enamine catalysis and acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. The direct synthesis of triorganotin compounds: Process and reaction mechanism / Applied Organometallic Chemistry, 1987 [sci-hub.st]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Oxidative addition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-tin catalysts for the direct synthesis of H₂O₂ with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub. Direct Synthesis of Organotin Compounds V. Di- and trialkyltin chlorides and bromides / Journal of Organometallic Chemistry, 1967 [sci-hub.ru]

- 14. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]

- 15. chemistry.msu.edu [chemistry.msu.edu]

Methodological & Application

Application Note: Analytical Strategies for the Ultrasensitive Detection of Tripentyltin Chloride

Introduction: The Analytical Imperative for Tripentyltin Detection

Tripentyltin (TPT) chloride is an organotin compound belonging to a class of chemicals known for their potent biological activity. Tri-substituted organotins, in particular, have been widely used as biocides, fungicides, and anti-fouling agents.[1] Due to their toxicity and potential for environmental persistence and bioaccumulation, compounds like tributyltin (TBT) and triphenyltin (TPhT) are strictly regulated.[2][3] Tripentyltin, while less common, shares similar toxicological concerns, including potential endocrine-disrupting effects and high toxicity to aquatic life.[4][5]

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of TPT chloride is critical. Whether assessing the environmental fate of organotin compounds, investigating toxicological pathways, or ensuring the purity of research materials, robust analytical methods are paramount. This guide provides a detailed overview of the two primary analytical strategies for TPT chloride quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each technique, provide validated step-by-step protocols, and explain the scientific rationale behind key experimental choices.

Core Methodologies: A Dichotomy in Analytical Approach

The analysis of organotin compounds like TPT chloride presents a unique challenge: they are non-volatile, often polar species that are not directly amenable to traditional gas chromatography.[6][7] This has led to the development of two distinct, powerful analytical workflows.

-

Gas Chromatography (GC): This technique offers exceptional separation efficiency and, when coupled with mass spectrometry, high sensitivity.[8] However, it mandates a chemical derivatization step to convert the polar TPT chloride into a more volatile and thermally stable analogue suitable for GC analysis.[6][9]

-

Liquid Chromatography (LC): This approach separates compounds in the liquid phase, circumventing the need for derivatization.[10] When paired with tandem mass spectrometry (MS/MS), it provides a rapid, highly selective, and direct method of analysis, simplifying sample preparation.[11]

The choice between these methods depends on the specific requirements of the study, including desired sensitivity, sample throughput, matrix complexity, and available instrumentation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a gold standard for trace-level quantification of organotins due to its high resolution and sensitivity.[8] The central pillar of this method is the conversion of the ionic organotin chloride into a neutral, volatile species.

Principle of Derivatization

The primary reason for derivatization is to overcome the low volatility of TPT chloride. The tin-chlorine bond is polar, leading to a high boiling point. By replacing the chloride with an alkyl group (e.g., ethyl or pentyl), the resulting tetra-organotin compound becomes nonpolar, significantly more volatile, and thermally stable, allowing it to traverse the GC column without degradation.[7][12] Common derivatizing agents include sodium tetraethylborate (NaBEt₄) for ethylation or Grignard reagents (e.g., pentylmagnesium bromide) for alkylation.[2][13]

Experimental Workflow for GC-MS Analysis

The following diagram outlines the complete workflow, from sample collection to final data analysis.

Caption: Workflow for TPT Chloride analysis by GC-MS/MS.

Detailed Protocol: Sample Preparation and Ethylation

This protocol is adapted for a general aqueous sample matrix and uses sodium tetraethylborate for derivatization.

-

Sample Collection: Transfer 10 mL of the aqueous sample into a 22 mL glass vial with a PTFE-lined cap.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., Tripropyltin chloride) to the sample. This is crucial for correcting variations in extraction and derivatization efficiency.[14]

-

Buffering: Add 2 mL of acetate buffer solution to adjust the sample pH to approximately 4.7.[2] The ethylation reaction with NaBEt₄ is most efficient under these mildly acidic conditions.

-

Derivatization: Add 200 µL of a freshly prepared 2% (w/v) sodium tetraethylborate solution.[2] Cap the vial tightly and shake vigorously. Allow the reaction to proceed for 30 minutes at room temperature.

-

Scientist's Note: NaBEt₄ is unstable in solution and must be prepared daily to ensure potent derivatization activity.[2]

-

-

Extraction: Add 1 mL of hexane to the vial. Vortex the mixture for 1 minute to extract the newly formed, nonpolar ethylated TPT into the organic phase.

-

Phase Separation: Allow the vial to stand until the aqueous and organic (hexane) layers are clearly separated.

-

Sample Transfer: Carefully transfer the upper hexane layer into an autosampler vial for GC-MS analysis.

Detailed Protocol: GC-MS/MS Instrumentation

The following table provides typical starting parameters for a modern triple quadrupole GC-MS/MS system. Optimization for your specific instrument is recommended.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic performance. |

| Injection Mode | Pulsed Splitless | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis.[2] |

| Injection Volume | 1-2 µL | Standard volume for achieving good sensitivity without overloading the system. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium at 1.5 mL/min (constant flow) | Inert gas providing good chromatographic efficiency.[6] |

| Column | Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for separating a wide range of nonpolar compounds.[2] |

| Oven Program | Initial 50°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A typical temperature ramp that effectively separates derivatized organotins. |

| MS/MS System | Agilent 7000C Triple Quadrupole or equivalent | Enables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[6] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns.[6] |

| Ion Source Temp. | 300 °C | High temperature prevents condensation and contamination of the ion source.[6] |

| Transfer Line Temp. | 310 °C | Ensures efficient transfer of analytes from the GC to the MS without cold spots.[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Example MRM Transition for Ethylated TPT | Precursor Ion (Q1): m/z of [Sn(C₅H₁₁)₃(C₂H₅)]⁺ fragment Product Ion (Q3): Specific fragment | To be determined empirically by infusing a standard of the derivatized compound. |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a preferred technique for its speed and simplified sample preparation.[10] By analyzing TPT chloride directly in its ionic form, the time-consuming and error-prone derivatization step is eliminated.

Principle of Direct Analysis

This method leverages the power of electrospray ionization (ESI) to transfer the TPT cation from the liquid phase into the gas phase for MS analysis. The separation is achieved on a reverse-phase column, where polar analytes elute earlier than nonpolar ones. The subsequent MS/MS detection provides the necessary selectivity to distinguish TPT from matrix interferences.[11]

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for TPT Chloride analysis by LC-MS/MS.

Detailed Protocol: Sample Preparation

This protocol is a streamlined "dilute-and-shoot" method suitable for relatively clean sample matrices.

-

Sample Collection: Take a 1 mL aliquot of the sample.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled TPT or a closely related organotin not present in the sample).

-

Extraction/Dilution: Add 1 mL of acetonitrile, vortex for 30 seconds. For more complex matrices, this step may involve a more rigorous extraction.[10]

-

Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates that could clog the LC system.

-

Sample Transfer: Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Instrumentation

The following table provides typical starting parameters. Mobile phase additives are critical for achieving good peak shape and ionization efficiency.

| Parameter | Recommended Setting | Rationale |

| LC System | Shimadzu UFLC, Waters Acquity UPLC, or equivalent | U(H)PLC systems provide high resolution and fast analysis times. |

| Column | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent | A C18 stationary phase is standard for reverse-phase separation of moderately polar compounds.[10] |

| Column Temperature | 40 °C | Elevated temperature reduces viscosity and improves peak shape.[10] |

| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Formic acid and ammonium formate act as ion-pairing agents and improve ionization efficiency in positive ESI mode.[10] |

| Mobile Phase B | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate | Organic mobile phase for eluting the analyte from the reverse-phase column. |

| Flow Rate | 0.5 mL/min | A typical flow rate for this column dimension. |

| Gradient | 10% B to 95% B over 5 minutes, hold 2 min, re-equilibrate | A standard gradient to elute the TPT cation while washing the column. |

| MS/MS System | AB SCIEX QTRAP®, Waters Xevo TQ, or equivalent | A sensitive tandem mass spectrometer is required for trace-level detection. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, pre-charged analytes like the TPT cation. |

| Key Voltages | Optimize IonSpray Voltage, Curtain Gas, and Collision Energy | Instrument-specific parameters that must be tuned to maximize signal for the TPT cation. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity. |

| Example MRM Transition for TPT Cation | Precursor Ion (Q1): m/z of [Sn(C₅H₁₁)₃]⁺ Product Ion (Q3): m/z of a characteristic fragment | The precursor is the molecular ion of the TPT cation. The product ion is determined by fragmentation experiments (e.g., loss of pentyl groups). |

Method Comparison and Validation

A self-validating protocol is one where quality controls are integrated to ensure the trustworthiness of the results. Both methods rely on a stable calibration curve and the use of an internal standard.

| Feature | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) |

| Sensitivity | Potentially higher (sub-ppt levels achievable) due to sample pre-concentration during extraction.[13] | Excellent (low ppb to high ppt), but can be matrix-dependent. |

| Sample Preparation | More complex and time-consuming; potential for analyte loss or contamination during multiple steps.[6][12] | Simple and fast ("dilute-and-shoot" is often possible), minimizing error sources.[10] |

| Analysis Time | Longer, due to both sample prep and GC run times (typically >15 min).[6] | Shorter, with LC run times often under 10 minutes.[10] |

| Robustness | Derivatization reagents can be sensitive; GC inlet can require frequent maintenance. | Generally robust, but susceptible to matrix effects (ion suppression) which must be monitored.[11] |

| Best Suited For | Ultra-trace analysis in complex matrices (e.g., sediment, tissue) where maximum sensitivity is required.[6] | Higher-throughput screening, analysis of less complex matrices (e.g., water, formulations), and workflow automation. |

| Key QC Check | Recovery of internal standard to validate derivatization and extraction efficiency. | Monitoring of internal standard signal to detect and correct for matrix-induced ion suppression. |

Conclusion

The detection of tripentyltin chloride can be reliably achieved by two complementary analytical techniques. GC-MS offers unparalleled sensitivity through a workflow that includes a critical derivatization step to enhance volatility. This method is ideal for applications demanding the lowest possible detection limits. In contrast, LC-MS/MS provides a rapid, high-throughput alternative by analyzing the compound directly, significantly simplifying sample preparation. This makes it an excellent choice for routine analysis and screening.

The selection of the appropriate method should be guided by the specific research question, the sample matrix, and the required detection limits. By understanding the principles and following the detailed protocols outlined in this guide, researchers can generate accurate, reproducible, and trustworthy data for the quantification of tripentyltin chloride.

References

- Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474.

- Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Application Note 5991-4658EN. [Link: https://www.agilent.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link: https://www.

- ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Presentation. [Link: https://www.arpat.toscana.

- Harino, H. (2011). Determination of organotin compounds in environmental samples. In Mass Spectrometry in Environmental Sciences. InTech. [Link: https://www.intechopen.com/chapters/16912]

- AB SCIEX. (2012). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Technical Note. [Link: https://sciex.

- PubChem. (n.d.). Triphenyltin Chloride. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12540]

- Ochiai, N., et al. (1998). Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry. Journal of AOAC International, 81(5), 1047-1056. [Link: https://pubmed.ncbi.nlm.nih.gov/9766114/]

- U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link: https://www.epa.gov/sites/production/files/2015-12/documents/8323.pdf]

- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Application Note 5991-4328EN. [Link: https://www.agilent.

- NIOSH. (2015). TRIPHENYL TIN CHLORIDE (as Sn) 5527. NIOSH Manual of Analytical Methods. [Link: https://www.cdc.gov/niosh/docs/2003-154/pdfs/5527.pdf]

- Tzollas, N. M., et al. (2013). Speciation Study of Trialkyl- and Triphenyl-Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization. Current Analytical Chemistry, 9(2), 235-244. [Link: https://www.researchgate.

- NOAA. (n.d.). TRIPHENYLTIN CHLORIDE. CAMEO Chemicals. [Link: https://cameochemicals.noaa.gov/chemical/4497]

- BCP Instruments. (2022). Organotin analysis. [Link: https://www.bcpinstruments.com/organotin-analysis/]

- Hoch, M. (2001). Organotin compounds in the environment- an overview. Applied Geochemistry, 16(7-8), 719-743. [Link: https://www.sciencedirect.com/science/article/abs/pii/S088329270000067X]

- Fisher Scientific. (2025). Safety Data Sheet - Triphenyltin chloride. [Link: https://www.fishersci.com/sds?productName=AC140990050]

- ALS Global. (n.d.). Analysis of organotin compounds. [Link: https://www.alsglobal.

- ISO 17353:2004. (2005). Water quality -- Determination of selected organotin compounds -- Gas-chromatographic method. International Organization for Standardization. [Link: https://www.iso.org/standard/31758.html]

Sources

- 1. Analysis of organotin compounds [alsglobal.se]

- 2. agilent.com [agilent.com]

- 3. TRIPHENYLTIN CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. analchemres.org [analchemres.org]

- 7. scispace.com [scispace.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sciex.jp [sciex.jp]

- 10. epa.gov [epa.gov]

- 11. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arpat.toscana.it [arpat.toscana.it]

- 13. cdc.gov [cdc.gov]

- 14. agilent.com [agilent.com]

Application Note: Derivatization of Tripentyltin Chloride for Robust GC Analysis

Introduction: The Analytical Challenge of Organotin Compounds

Tripentyltin (TPT) compounds, a subclass of organotins, have seen use in agriculture and as biocides. Due to their toxicity and persistence, regulatory bodies and environmental monitoring agencies require sensitive and specific analytical methods for their detection. Gas chromatography (GC) is a powerful technique for separating these compounds, but tripentyltin chloride (TPTCl), like many other organotin halides, is polar and has low volatility, making it unsuitable for direct GC analysis.[1]

To overcome this analytical hurdle, a derivatization step is essential. This process chemically modifies the TPTCl to create a more volatile and thermally stable analogue that is amenable to GC separation and subsequent detection by mass spectrometry (MS) or flame photometric detection (FPD).[2] This application note provides a detailed guide to the two most prevalent and effective derivatization techniques for TPTCl: alkylation via a Grignard reagent (pentylation) and ethylation using sodium tetraethylborate (NaBEt₄).

The choice of derivatization method is a critical step that influences reaction efficiency, sample throughput, and potential interferences. This guide explains the causality behind the experimental choices for each protocol, ensuring a robust and self-validating analytical system.

Foundational Principles: Why Derivatization is Non-Negotiable

The primary objective of derivatization in this context is to replace the polar tin-chloride bond with a nonpolar tin-carbon bond. This transformation has several key benefits:

-

Increased Volatility: The resulting tetra-organotin compound (e.g., di-pentyl-tributyltin or ethyl-tripentyltin) has a significantly higher vapor pressure, allowing it to be readily transferred into the gas phase in the GC injector without thermal decomposition.[3]

-

Improved Thermal Stability: The newly formed Sn-C bond is more stable at the high temperatures of the GC inlet and column than the original Sn-Cl bond.

-

Enhanced Chromatographic Performance: The nonpolar derivatives exhibit better interaction with common nonpolar GC stationary phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane), resulting in sharper, more symmetrical peaks.

-

Preservation of Speciation: When performed correctly, these derivatization methods do not alter the number or type of the original organic groups (pentyl groups in this case) attached to the tin atom, thus preserving the identity of the original TPT species.

Method 1: Alkylation with Pentylmagnesium Bromide (Grignard Reagent)

Alkylation using a Grignard reagent is a widely used and highly effective technique for derivatizing organotin compounds. For tripentyltin chloride, using pentylmagnesium bromide (PeMgBr) as the reagent is advantageous. This specific choice results in the formation of dipentyltripentyltin. The use of a pentyl group for derivatization yields a compound with relatively low volatility, which minimizes the risk of analyte loss during solvent evaporation or concentration steps.[4]

Chemical Principle

The Grignard reaction involves the nucleophilic attack of the carbanion-like pentyl group from the PeMgBr reagent on the electrophilic tin atom of TPTCl. The pentyl group displaces the chloride ion, forming a new tin-carbon bond.

Reaction: (C₅H₁₁)₃SnCl + C₅H₁₁MgBr → (C₅H₁₁)₄Sn + MgClBr

Experimental Workflow: Grignard Pentylation

Caption: Workflow for Grignard Pentylation of TPTCl.

Detailed Protocol: Grignard Pentylation

Materials:

-

Sample extract containing Tripentyltin Chloride in a compatible organic solvent (e.g., hexane).

-

Pentylmagnesium bromide (PeMgBr) solution (e.g., 2.0 M in diethyl ether).

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or 0.25 M sulfuric acid.[5]

-

Anhydrous sodium sulfate.

-

Hexane (GC grade).

-

Reaction vials (e.g., 10 mL glass vials with PTFE-lined caps).

Procedure:

-

Sample Preparation: Concentrate the sample extract containing TPTCl to approximately 1 mL in a reaction vial. The solvent must be aprotic and compatible with the Grignard reagent (e.g., hexane). Ensure the extract is anhydrous by passing it through a small column of anhydrous sodium sulfate if necessary. Water will rapidly decompose the Grignard reagent.[6]

-

Derivatization Reaction: In a fume hood, carefully add 0.5 mL of the pentylmagnesium bromide solution to the sample extract.[5]

-

Causality Note: An excess of the Grignard reagent is used to drive the reaction to completion and to account for any minor protic impurities that may be present.

-

-

Immediately cap the vial and vortex for 10-15 seconds.

-

Allow the reaction to proceed at room temperature for 15 minutes.[5]

-

Quenching: Uncap the vial carefully in the fume hood. To destroy the excess, unreacted Grignard reagent, slowly add 2 mL of saturated NH₄Cl solution dropwise.[5] This is a vigorous reaction; perform this step in a cold water bath to dissipate heat.

-

Causality Note: Quenching is a critical safety step and is necessary to prevent the highly reactive Grignard reagent from interfering with subsequent steps or damaging the GC column.

-

-

Extraction: Vortex the mixture for 10-20 seconds to ensure thorough mixing and extraction of the derivatized, nonpolar product into the organic phase.

-

Allow the mixture to stand until two distinct phases separate. The upper organic layer contains the derivatized tripentyltin.

-

Sample Collection: Carefully transfer the upper organic layer (hexane phase) into a clean autosampler vial for GC analysis.[5]

Method 2: Ethylation with Sodium Tetraethylborate (NaBEt₄)

Ethylation with sodium tetraethylborate (NaBEt₄) is another robust derivatization method, particularly advantageous for aqueous samples as it can be performed in situ.[3] This method is generally considered safer and involves fewer steps than the Grignard procedure.[7] The reaction converts TPTCl to the more volatile ethyltripentyltin.

Chemical Principle

Sodium tetraethylborate acts as an ethyl group donor. In an aqueous buffered solution, it reacts with the tripentyltin cation to form the ethylated, neutral, and volatile species.

Reaction: (C₅H₁₁)₃Sn⁺ + NaB(C₂H₅)₄ → (C₅H₁₁)₃Sn(C₂H₅) + Na⁺ + B(C₂H₅)₃

Experimental Workflow: NaBEt₄ Ethylation

Caption: Workflow for NaBEt₄ Ethylation of TPTCl.

Detailed Protocol: NaBEt₄ Ethylation

Materials:

-

Sample containing Tripentyltin Chloride (can be in an aqueous matrix or a polar solvent like ethanol).

-

Sodium tetraethylborate (NaBEt₄).

-

Ethanol or Methanol (for preparing the derivatizing agent).[5][8]

-

Acetate buffer (e.g., 1 M, pH 4.5).

-

Hexane (GC grade).

-

Deionized water.

-

Reaction vials (e.g., 15 mL glass vials with PTFE-lined caps).

Procedure:

-

Reagent Preparation: Prepare a 1-2% (w/v) solution of NaBEt₄ in ethanol or methanol. This solution is not stable and must be prepared fresh daily.[8]

-

Sample Buffering: Place 1 mL of the sample into a reaction vial. Add 1 mL of acetate buffer to adjust the pH to approximately 4.5.[5][9]

-

Causality Note: The reaction is pH-dependent. A pH range of 4-5 is optimal for the ethylation of organotins. At lower pH values, NaBEt₄ can partially convert to sodium borohydride, leading to the formation of hydrides, while higher pH can affect derivatization efficiency.[3]

-

-

Derivatization and Extraction: Add 1 mL of the freshly prepared NaBEt₄ solution.[8]

-

Immediately add 1 mL of hexane to the vial.[5]

-

Causality Note: Adding the extraction solvent at this stage allows for simultaneous derivatization and extraction. As the volatile ethyltripentyltin is formed, it is immediately partitioned into the organic solvent, driving the reaction forward and protecting the derivative from potential degradation in the aqueous phase.

-

-

Cap the vial tightly and shake or vortex vigorously for 30 minutes.[5][8]

-

Phase Separation: After shaking, allow the mixture to stand until the phases have clearly separated. Centrifugation can be used to expedite this process.[8]

-

Sample Collection: Carefully transfer the upper organic layer (hexane) into an autosampler vial for GC analysis.[5]

Method Comparison and Selection

The choice between Grignard pentylation and NaBEt₄ ethylation depends on the sample matrix, available resources, and safety considerations.

| Parameter | Grignard Pentylation (with PeMgBr) | NaBEt₄ Ethylation | Rationale & References |

| Reaction Matrix | Anhydrous organic solvents (e.g., hexane, ether) | Aqueous or polar organic solvents (e.g., ethanol) | Grignard reagents are destroyed by water; NaBEt₄ is suitable for in-situ derivatization in water.[3] |

| Derivatization Yield | Generally high and reproducible for various organotins. | High, but can be slightly lower than Grignard methods for some compounds. | Comparative studies show Grignard methods can provide slightly higher recoveries. |

| Safety Concerns | High. Grignard reagents are highly reactive and flammable. | Moderate. NaBEt₄ is hygroscopic and decomposes. | Grignard reagents react violently with water and acids. |

| Procedure Complexity | More complex (requires anhydrous conditions, quenching step). | Simpler (fewer steps, simultaneous derivatization/extraction). | The NaBEt₄ procedure simplifies and quickens the overall analytical process.[7] |